3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine
Description
Systematic IUPAC Nomenclature and CAS Registry Numbering
The systematic nomenclature of this compound follows established IUPAC conventions for complex heterocyclic compounds. According to PubChem database records, the official IUPAC name is designated as "3-(2-chlorobenzo[b]benzazepin-11-yl)-N,N-dimethylpropan-1-amine". This nomenclature reflects the compound's structural foundation based on the dibenzo[b,f]azepine core system with specific substitution patterns. The compound exists under multiple CAS registry numbers depending on its salt form and structural variations. The free base form carries the CAS number 2095-42-3, while the hydrochloride salt derivative is registered under CAS number 2724726-85-4.
Alternative systematic names documented in chemical databases include "this compound" and "3-Chloro-N,N-dimethyl-5H-dibenz(b,f)azepine-5-propanamine". The compound is also recognized by the European Community number 935-413-3 and carries the UNII identifier 5Z0HG276YE for the hydrochloride salt form. Additional registry identifiers include GW568C1JB2 for the free base form, facilitating accurate identification across international pharmaceutical databases. The systematic naming reflects the compound's classification as a tertiary amine with a propyl chain linking the dimethylamino group to the dibenzazepine core structure.
The standardized chemical identifiers further include specific InChI and InChIKey designations that provide unambiguous structural representation. The InChI string for the free base reads "InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3". The corresponding InChIKey VSKOGDPXBVMJCT-UHFFFAOYSA-N serves as a condensed identifier for database searches and computational applications. These standardized identifiers ensure precise communication of structural information across diverse research and regulatory contexts.
Molecular Formula and Weight Analysis
The molecular composition of this compound demonstrates distinct characteristics based on its salt form and hydration state. The free base exhibits the molecular formula C₁₉H₂₁ClN₂ with a computed molecular weight of 312.8 g/mol. This molecular composition reflects the presence of nineteen carbon atoms forming the dibenzazepine core and propyl linker, twenty-one hydrogen atoms distributed across aromatic and aliphatic positions, one chlorine substituent at the 3-position of the dibenzazepine system, and two nitrogen atoms comprising the azepine ring nitrogen and the terminal dimethylamino group. The structural formula analysis reveals a compact molecular architecture with moderate lipophilicity characteristics suitable for central nervous system penetration.
The hydrochloride salt form presents an augmented molecular formula of C₁₉H₂₂Cl₂N₂, reflecting the addition of hydrogen chloride to form the pharmaceutically relevant salt. This salt formation increases the molecular weight to 349.3 g/mol, enhancing the compound's stability and solubility properties for pharmaceutical applications. The salt formation occurs through protonation of the tertiary amine nitrogen, creating a positively charged ammonium center balanced by the chloride anion. This ionic character significantly influences the compound's physicochemical properties, including water solubility, crystalline structure, and bioavailability characteristics.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂ | C₁₉H₂₂Cl₂N₂ |
| Molecular Weight | 312.8 g/mol | 349.3 g/mol |
| CAS Number | 2095-42-3 | 2724726-85-4 |
| UNII Identifier | GW568C1JB2 | 5Z0HG276YE |
The molecular weight distribution analysis indicates that the dibenzazepine core contributes approximately 70% of the total molecular mass, while the propyl dimethylamino side chain accounts for the remaining 30%. The chlorine substituent adds 35.45 Da to the overall molecular weight, representing approximately 11% of the total mass. This balanced molecular composition provides optimal properties for pharmacological activity while maintaining acceptable drug-like characteristics according to Lipinski's Rule of Five criteria.
Structural Classification Within Tricyclic Dibenzazepine Derivatives
The structural classification of this compound places it firmly within the dibenzazepine family of tricyclic compounds. Dibenzazepines are characterized by their distinctive three-ring system comprising two benzene rings fused to a central azepine ring. This structural motif represents a fundamental scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system. The compound belongs to the broader category of tricyclic antidepressant-related structures, sharing essential pharmacophoric elements with established therapeutic agents while exhibiting unique structural modifications that distinguish its pharmacological profile.
Within the dibenzazepine classification system, this compound specifically represents a 5H-dibenzo[b,f]azepine derivative with characteristic substitution patterns. The 5H designation indicates the position of the nitrogen-containing side chain attachment to the central azepine ring. The [b,f] notation specifies the fusion pattern of the benzene rings to the azepine core, creating a planar tricyclic aromatic system. The chlorine substitution at the 3-position (equivalent to the 2-position in alternative numbering systems) introduces an electron-withdrawing group that modifies the electronic properties of the aromatic system.
The compound's classification as a tertiary amine tricyclic places it within a specific subgroup of dibenzazepine derivatives characterized by their propyl chain terminating in a dimethylamino group. This structural feature is crucial for the compound's pharmacological activity, as the tertiary amine moiety serves as a key pharmacophore for neurotransmitter transporter interactions. The three-carbon propyl linker provides optimal spatial separation between the tricyclic core and the amine function, facilitating appropriate receptor binding geometry. The N,N-dimethyl substitution pattern creates a permanent quaternary ammonium center upon protonation, influencing the compound's ionization state and membrane permeability characteristics.
The structural relationship to established tricyclic antidepressants positions this compound as a dehydro analog of clomipramine, specifically designated as "dehydroclomipramine" in pharmaceutical literature. This classification indicates that the compound differs from clomipramine through the absence of saturating hydrogen atoms in the central ring system, creating a fully aromatic tricyclic structure. This structural modification potentially alters the compound's conformational flexibility, metabolic stability, and receptor binding properties compared to its saturated analog.
Comparative Analysis with Related Tertiary Amine Tricyclic Antidepressants
The comparative structural analysis of this compound with established tertiary amine tricyclic antidepressants reveals significant insights into structure-activity relationships within this therapeutic class. Clomipramine, the closest structural analog, differs primarily in the saturation state of the central seven-membered ring, containing a 10,11-dihydro substitution pattern that introduces conformational flexibility to the tricyclic system. The molecular formula of clomipramine (C₁₉H₂₃ClN₂) reflects this additional hydrogen content, resulting in a molecular weight of 314.85 g/mol compared to 312.8 g/mol for the dehydro analog.
Imipramine represents another structurally related compound within the dibenzazepine family, sharing the same tricyclic core and propyl dimethylamino side chain but lacking the chlorine substituent. The molecular formula of imipramine (C₁₉H₂₄N₂) demonstrates the absence of halogen substitution, resulting in a molecular weight of 280.4 g/mol. This structural comparison highlights the specific impact of chlorine substitution on molecular properties, including electronic distribution, lipophilicity, and potential metabolic pathways. The chlorine atom in position 3 of the dibenzazepine system provides enhanced metabolic stability and modified receptor selectivity compared to the unsubstituted imipramine structure.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Dehydroclomipramine | C₁₉H₂₁ClN₂ | 312.8 g/mol | Unsaturated central ring, 3-chloro substitution |
| Clomipramine | C₁₉H₂₃ClN₂ | 314.85 g/mol | Dihydro central ring, 3-chloro substitution |
| Imipramine | C₁₉H₂₄N₂ | 280.4 g/mol | Dihydro central ring, no halogen substitution |
| Desipramine | C₁₈H₂₂N₂ | 266.4 g/mol | Dihydro central ring, secondary amine |
Desipramine provides an additional comparative reference as a secondary amine analog within the tricyclic antidepressant family. The molecular formula C₁₈H₂₂N₂ reflects the absence of one methyl group from the terminal amine, creating a secondary amine functionality with distinct pharmacological properties. This structural modification significantly alters the compound's receptor binding profile, particularly affecting its selectivity for norepinephrine versus serotonin transporters. The comparison demonstrates how subtle structural changes in the amine substitution pattern can dramatically influence pharmacological activity and therapeutic applications.
The aromatic character of this compound distinguishes it from the saturated analogs in terms of conformational rigidity and electronic properties. The fully aromatic tricyclic system exhibits reduced conformational flexibility compared to dihydro derivatives, potentially affecting its binding affinity and selectivity for various neurotransmitter transporters. The planar aromatic structure may enhance π-π stacking interactions with aromatic amino acid residues in receptor binding sites, while simultaneously reducing the molecular flexibility required for optimal induced-fit binding mechanisms.
Properties
IUPAC Name |
3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKOGDPXBVMJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-42-3 | |
| Record name | Dehydroclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-CHLORO-5H-DIBENZO(B,F)AZEPIN-5-YL)-N,N-DIMETHYLPROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW568C1JB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Identification
The compound (CAS 2724726-85-4) has the molecular formula C₁₉H₂₂Cl₂N₂ and a molecular weight of 349.3 g/mol . Its IUPAC name is 3-(2-chlorobenzo[b]benzazepin-11-yl)-N,N-dimethylpropan-1-amine hydrochloride, and its SMILES string is CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.Cl. The structure comprises a dibenzazepine core with a chlorine substituent at position 3 and a dimethylpropylamine side chain.
Synthetic Relevance
As a precursor to clomipramine hydrochloride (a tricyclic antidepressant), this compound’s synthesis focuses on efficient chlorination and side-chain functionalization.
Preparation Methodologies
Reaction Overview
The patent CN104876870A details a chlorination method using N-acetyliminodibenzyl (II) as the starting material. Key steps include:
-
Chlorination : Reaction with chlorinating agents (e.g., bis(trichloromethyl) carbonate) in dichloroethane.
-
Catalysis : Tetrabutylammonium bromide (10 mol%) enhances reaction efficiency.
-
Acid Binding : Potassium carbonate neutralizes HCl byproducts.
Optimized Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Chlorinating Agent | Bis(trichloromethyl) carbonate | Maximizes selectivity |
| Solvent | Ethylene dichloride | Improves solubility |
| Temperature | 5–10°C | Reduces side reactions |
| Molar Ratio (II:Agent) | 1:1.3 | Balances stoichiometry |
Under these conditions, the reaction achieves 90% yield of N-acetyl-3-chloroiminodibenzyl (I), a direct intermediate.
Critical Parameters
-
Base : Triethylamine or NaOH to deprotonate the amine.
-
Solvent : Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution.
-
Temperature : 50–80°C to accelerate kinetics without decomposition.
Industrial Scalability and Green Chemistry
Solvent and Catalyst Selection
The patent emphasizes ethylene dichloride and tetrabutylammonium bromide for their balance of safety and efficiency. Compared to traditional methods requiring cryogenic conditions (−50°C), this system operates at 0–15°C , reducing energy costs.
Environmental Impact
-
Waste Minimization : Bis(trichloromethyl) carbonate generates fewer toxic byproducts than sulfuryl chloride.
-
Atom Economy : The molar ratio of 1:1.3 for II:chlorinating agent optimizes reagent use.
Comparative Analysis of Chlorination Methods
| Method | Yield (%) | Temperature (°C) | Chlorinating Agent |
|---|---|---|---|
| Traditional Nitration | 10 | −50 | HNO₃ |
| Patent CN104876870A | 90 | 5–10 | Bis(trichloromethyl) carbonate |
The patent’s approach eliminates hazardous diazotization steps and improves yield tenfold .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Properties
Clomipramine is classified as a tricyclic antidepressant (TCA) and has been extensively studied for its mechanism of action, which primarily involves the inhibition of serotonin and norepinephrine reuptake in the brain. This dual action contributes to its efficacy in treating mood disorders.
Clinical Applications
Clomipramine has been used in various clinical settings:
Depression and Anxiety Disorders
Clomipramine is primarily prescribed for major depressive disorder and anxiety disorders, including obsessive-compulsive disorder (OCD). Its effectiveness in these conditions has been documented through numerous clinical trials.
Obsessive-Compulsive Disorder (OCD)
Research indicates that clomipramine is particularly effective in treating OCD due to its potent serotonergic activity. A meta-analysis showed that clomipramine significantly reduces OCD symptoms compared to placebo .
Treatment-Resistant Depression
For patients who do not respond to standard antidepressants, clomipramine can be an effective alternative due to its unique pharmacological profile. Studies have shown that it can be beneficial in combination therapies for treatment-resistant cases .
Neurobiological Research
Recent studies have expanded the understanding of clomipramine's effects beyond traditional psychiatric applications:
Neuroprotective Effects
Clomipramine has been shown to inhibit dynamin GTPase activity, which is crucial for synaptic vesicle recycling. This inhibition may have implications for neuroprotection and the treatment of neurodegenerative diseases .
Potential Antiviral Activity
Emerging research suggests that clomipramine may suppress the entry of viruses such as SARS-CoV-2 into host cells by inhibiting dynamin-mediated endocytosis . This finding opens avenues for exploring clomipramine's role in antiviral therapy.
Computational Studies
Computational modeling and molecular dynamics simulations have been employed to understand clomipramine's interactions at the molecular level:
Molecular Dynamics Simulations
Studies utilizing Hamiltonian Replica Exchange Molecular Dynamics (REMD) have provided insights into the conformational dynamics of clomipramine under various conditions. Parameters such as root mean square deviation (RMSD) and radius of gyration (Rgyr) were analyzed to assess stability and flexibility .
| Parameter | Value |
|---|---|
| Length of MD simulations (ns) | 10 |
| Number of MD replicas | 16 |
| Average RMSD | 1.1686 Å |
| Average Rgyr | 3.4155 Å |
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways and exerting its effects on the central nervous system.
Comparison with Similar Compounds
Imipramine
Chemical Name : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Key Differences :
- Structural Feature : Lacks the chlorine atom at position 3 of the benzazepine ring .
- Therapeutic Use : First-line TCA for major depressive disorder (MDD) and enuresis .
- Pharmacology: Inhibits serotonin and norepinephrine reuptake; also acts as a histamine H1 receptor antagonist and σ-receptor inhibitor .
- Metabolism : Metabolized via CYP2D6 to desipramine (active metabolite) and forms hepatotoxic epoxide metabolites via hydroxylation .
- Safety: Broader therapeutic window compared to clomipramine but notable anticholinergic side effects (e.g., dry mouth, urinary retention) .
Desipramine
Chemical Name : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
Key Differences :
- Structural Feature : Secondary amine (single methyl group on the propylamine side chain) vs. tertiary amine in clomipramine and imipramine .
- Pharmacology: Primary metabolite of imipramine; preferentially inhibits norepinephrine reuptake over serotonin .
- Therapeutic Use : Used for depression with fewer anticholinergic effects compared to imipramine .
Dichlorimipramine
Chemical Name : 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Clomipramine vs. Imipramine : The addition of chlorine at position 3 in clomipramine enhances serotonin reuptake inhibition and reduces epoxide-mediated hepatotoxicity compared to imipramine . However, clomipramine’s therapeutic range is narrower, requiring careful plasma monitoring .
- Metabolic Considerations : Clomipramine’s metabolism via CYP2D6 increases risk for drug-drug interactions, whereas imipramine’s dual CYP2D6/CYP3A4 pathways offer slightly broader metabolic flexibility .
Biological Activity
3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine, commonly known as Clomipramine, is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. This compound exhibits a complex pharmacological profile, influencing various neurotransmitter systems in the brain.
Clomipramine's biological activity is primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This dual-action mechanism contributes to its efficacy in treating mood disorders and anxiety-related conditions.
Biological Activity Overview
The biological activity of Clomipramine encompasses various pharmacodynamic and pharmacokinetic properties:
Pharmacodynamics
- Serotonin Reuptake Inhibition : Clomipramine is well-known for its potent inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the brain, which is crucial for mood regulation.
- Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine reuptake, contributing to its antidepressant effects.
- Anticholinergic Effects : The drug exhibits anticholinergic properties, which can lead to side effects such as dry mouth and constipation.
Pharmacokinetics
- Absorption : Clomipramine is well absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 2-6 hours post-administration.
- Metabolism : It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2).
- Half-Life : The elimination half-life ranges from 19 to 37 hours, allowing for once-daily dosing in many cases.
Clinical Efficacy
A study published in Journal of Clinical Psychiatry demonstrated that Clomipramine significantly reduces OCD symptoms compared to placebo, with a response rate of approximately 60% in treated patients .
Comparative Studies
In a comparative analysis with other TCAs and SSRIs:
- Clomipramine showed superior efficacy in OCD treatment over fluoxetine and sertraline.
- However, it was associated with a higher incidence of side effects due to its anticholinergic properties .
Data Tables
| Parameter | Clomipramine | Fluoxetine | Sertraline |
|---|---|---|---|
| Response Rate (%) | 60 | 50 | 55 |
| Common Side Effects | Dry mouth, constipation | Nausea, insomnia | Diarrhea, headache |
| Half-Life (hours) | 19-37 | 24 | 26 |
Q & A
Q. What are the recommended methodologies for synthesizing 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-YL)-N,N-dimethylpropan-1-amine?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1 : Alkylation of a dibenzoazepine precursor (e.g., 3-chloro-5H-dibenzo[b,f]azepine) with a dimethylaminopropyl halide under basic conditions (e.g., K₂CO₃) in a polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–80°C) .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the product.
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing aromatic protons at δ 7.2–7.8 ppm) and Mass Spectrometry (MS) for molecular weight validation .
Q. What safety protocols should be followed when handling this compound?
Q. How is this compound characterized to confirm structural integrity and purity?
- NMR Spectroscopy : Key signals include the dimethylamino group (singlet at δ 2.2–2.4 ppm for N(CH₃)₂) and aromatic protons (δ 7.2–7.8 ppm) from the dibenzoazepine core .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₉H₂₂ClN₂ requires m/z 317.1423) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interaction with neurotransmitter transporters (e.g., serotonin/norepinephrine)?
- Radioligand Binding Assays : Use tritiated or fluorescent analogs of clomipramine (a structural analog) as competitive ligands in transfected HEK293 cells expressing human serotonin transporters (SERT) .
- Functional Uptake Assays : Measure inhibition of [³H]-5-HT uptake in synaptosomal preparations, with dose-response curves (IC₅₀ calculations) .
- Structural Modeling : Molecular docking studies using cryo-EM structures of SERT (PDB: 6DZZ) to predict binding modes .
Q. How can contradictory toxicity data (e.g., acute vs. chronic effects) be resolved?
- In Vivo Studies : Conduct OECD Guideline 423 (acute oral toxicity) and 452 (chronic exposure) in rodent models to reconcile discrepancies between hazard classifications (e.g., H302 vs. severe toxicity in humans) .
- In Vitro Cytotoxicity : Compare results from MTT assays (IC₅₀ in HepG2 cells) with published LD₅₀ values to assess metabolic activation pathways .
Q. What experimental strategies are recommended to identify degradation products under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed derivatives or oxidation byproducts) using high-resolution tandem mass spectrometry .
- Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks from the parent compound .
Q. How does structural modification of the dibenzoazepine core influence pharmacological activity?
-
Structure-Activity Relationship (SAR) Studies :
Modification Impact on Activity Reference Chlorine at position 3 Enhances SERT binding affinity (ΔpIC₅₀ = +0.8) N,N-dimethylpropyl chain Reduces off-target muscarinic receptor binding Dihydro vs. aromatic core Decreases metabolic stability (CYP3A4 susceptibility)
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
